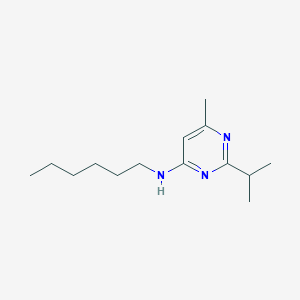![molecular formula C21H20ClN5O2 B2415958 3-(2-chlorophenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide CAS No. 1796946-02-5](/img/structure/B2415958.png)
3-(2-chlorophenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-chlorophenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have attracted attention due to their significant photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . A copper-catalyzed 1,3 dipolar cycloaddition reaction has been used to synthesize triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids . Another synthesis method involves the use of LiOH·H2O as a base in 80% EtOH .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidine derivatives are still a research priority regarding process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A novel series of pyrazolopyrimidine derivatives were synthesized to evaluate their anticancer and anti-5-lipoxygenase activities. These compounds were developed through various chemical reactions, including condensation, esterification, and cycloaddition, which resulted in the creation of hybrids and derivatives with potential biological activities. The cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7 were screened, along with their 5-lipoxygenase inhibition capabilities, highlighting the compound's potential as a therapeutic agent (Rahmouni et al., 2016).
Antitumor and Antimicrobial Activities
Another study focused on the synthesis of N-arylpyrazole-containing enaminones, which were utilized as intermediates to create substituted pyridine derivatives and bipyrazoles. These compounds were then tested for their cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), showing inhibition effects comparable to 5-fluorouracil. Additionally, some products exhibited antimicrobial activity, further indicating the versatility and potential therapeutic applications of these synthesized compounds (S. Riyadh, 2011).
Synthesis of Imidazopyrazolopyrimidines and Pyrazolopyrimidothiazines
The chemical synthesis of various pyrazolopyrimidine derivatives, including imidazopyrazolopyrimidines and pyrazolopyrimidothiazines, was explored. These processes involved chloroacylation, nucleophilic substitution, and Mannich reactions. The synthesized compounds offer a pathway to exploring new chemical entities with potential biological or pharmaceutical applications (El-Khawaga et al., 2009).
Regioselective Synthesis of Pyrazolopyrimidine Derivatives
Research into the regioselective synthesis of pyrazolopyrimidine derivatives has led to the development of compounds with specific substitutions at the 7-position, showcasing the synthetic versatility of pyrazolopyrimidines. These efforts not only contribute to the chemical knowledge base but also open the door to creating molecules with tailored properties for further biological evaluation (Drev et al., 2014).
Synthesis and DFT Calculation of Pyrazole and Pyrimidine Derivatives
A study combining synthetic chemistry and computational methods (DFT calculations) evaluated novel pyrazole and pyrimidine derivatives for their antitumor, antimicrobial, and antioxidant activities. This approach allows for a deeper understanding of the relationship between molecular structure and biological activity, offering insights into the design of more effective therapeutic agents (Farag & Fahim, 2019).
Zukünftige Richtungen
The future directions of research on “3-(2-chlorophenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide” and similar compounds could involve further exploration of their anticancer potential and enzymatic inhibitory activity . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2/c1-13-10-18-24-11-15(12-27(18)25-13)6-5-9-23-21(28)19-14(2)29-26-20(19)16-7-3-4-8-17(16)22/h3-4,7-8,10-12H,5-6,9H2,1-2H3,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOCARZQTRALDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2415877.png)
![1'-(2-Phenoxypropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2415879.png)
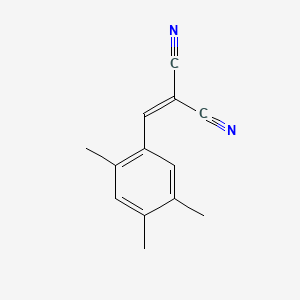
![N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2415884.png)
![N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2415885.png)
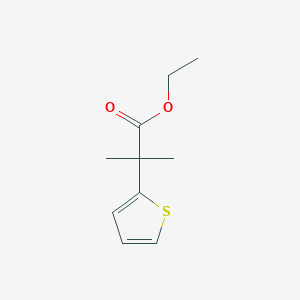
![N-(4-methylbenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2415887.png)
![N-{1,3-dimethyl-6-[(4-methylphenyl)sulfonyl]-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-2-methoxyacetamide](/img/structure/B2415888.png)
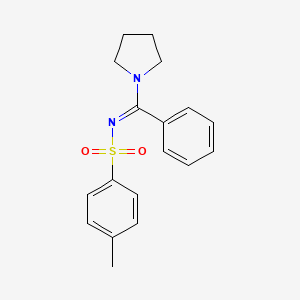
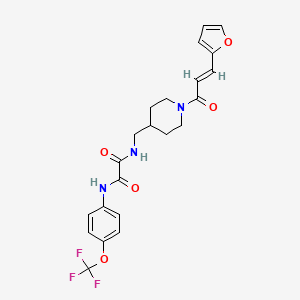
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2415894.png)
![Tert-butyl 3-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]azetidine-1-carboxylate](/img/structure/B2415896.png)
![1-(Cyclopropylmethyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]aziridine](/img/structure/B2415897.png)
